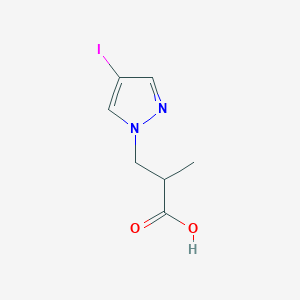
2-(trimethylsilyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)furan-3-carboxylic acid is an organosilicon compound that features a furan ring substituted with a trimethylsilyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid typically involves the introduction of a trimethylsilyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as sodium hydride to form 2-(trimethylsilyl)furan. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of furan.
Substitution: Various substituted furan derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Trimethylsilyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(trimethylsilyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring and carboxylic acid group can interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxylic acid: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2,5-Dimethylfuran: Contains two methyl groups instead of a trimethylsilyl group and a carboxylic acid group, leading to different applications and reactivity.
2,5-Furan-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different contexts.
Uniqueness
2-(Trimethylsilyl)furan-3-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid can be achieved through a multi-step process involving the protection of the furan ring, carboxylation, and deprotection.", "Starting Materials": [ "Furan", "Trimethylsilyl chloride", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of furan ring: Furan is reacted with trimethylsilyl chloride and sodium hydride in diethyl ether to form 2-(trimethylsilyl)furan.", "Carboxylation: 2-(trimethylsilyl)furan is reacted with carbon dioxide in methanol to form 2-(trimethylsilyl)furan-3-carboxylic acid.", "Deprotection: 2-(trimethylsilyl)furan-3-carboxylic acid is deprotected by treatment with hydrochloric acid and then neutralized with sodium hydroxide to yield the final product." ] } | |
Numéro CAS |
78764-55-3 |
Formule moléculaire |
C8H12O3Si |
Poids moléculaire |
184.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




